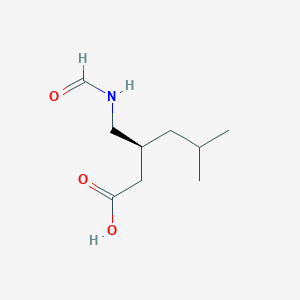

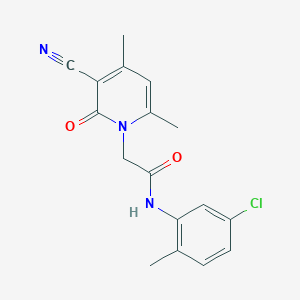

![molecular formula C20H20N4O2 B2761200 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-ethoxyphenyl)urea CAS No. 2034441-25-1](/img/structure/B2761200.png)

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-ethoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Urea is a simple compound of low molecular weight that has appeared at the crossroads of scientific discovery . It was first synthesized by Friedrich Wohler in 1828, a landmark achievement that helped to erase the mystical barriers between organic and inorganic chemistry . Bipyridine is a type of nitrogenous compound often used in coordination chemistry.

Synthesis Analysis

The synthesis of urea, representing a link between organic and inorganic chemistry, was perhaps more significant than the synthesis of DNA . Although technically more difficult, the latter was accepted more readily by the scientific community than was the synthesis of urea .Molecular Structure Analysis

Urea is a colorless, odorless, crystalline substance with a molecular weight of 60 daltons . It is nonionic but nonvolatile and highly polar . Its polarity results from the doubly bonded oxygen and two amino nitrogen groups .Chemical Reactions Analysis

Urea can be synthesized by direct reaction of carbon dioxide with ammonia at high temperature and pressure, a process used to make fertilizer .Physical And Chemical Properties Analysis

Urea is an excellent fertilizer because of its high nitrogen content (47%) in a solid, water-soluble form . Urea nitrogen, in contrast to atmospheric nitrogen, is more active and available to plants for structural synthesis .Aplicaciones Científicas De Investigación

Complexation-Induced Unfolding of Heterocyclic Ureas

- Research Focus : This study discusses the synthesis and conformational studies of heterocyclic ureas and their unfolding to form hydrogen-bonded complexes, which have implications in self-assembly and molecular mimicry of peptides (Corbin et al., 2001).

Metabolism of Soluble Epoxide Hydrolase Inhibitors

- Research Focus : The metabolism of TPPU, a potent soluble epoxide hydrolase inhibitor, has been studied for its role in inflammation, hypertension, and neurodegeneration. Although not directly related to 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-ethoxyphenyl)urea, this research provides insights into the metabolic pathways of similar urea compounds (Wan et al., 2019).

Carbamoylated 2‐Phenylaminopyridines

- Research Focus : This study focuses on the structure of carbamoylated 2-phenylaminopyridines, offering insights into the structural dynamics of related urea compounds (Mørkved, 1986).

Acetylcholinesterase Inhibitors

- Research Focus : A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, demonstrating the potential of urea derivatives in biochemical applications (Vidaluc et al., 1995).

Neuropeptide Y5 Receptor Antagonists

- Research Focus : Trisubstituted phenyl urea derivatives were studied as antagonists for the neuropeptide Y5 receptor, indicating the relevance of urea derivatives in neurochemical research (Fotsch et al., 2001).

Aromatic C-H Ethoxycarbonylation

- Research Focus : A study on Pd(II)-catalyzed aromatic C-H ethoxycarbonylation involving ureas shows their potential in catalysis and organic synthesis (Peng et al., 2011).

Urea-Fluoride Interaction

- Research Focus : Research on the interaction between urea and fluoride ions highlights the chemical properties and potential applications of urea compounds in materials science (Boiocchi et al., 2004).

Direcciones Futuras

The global energy demand has been projected to rise over 28% by 2040, calling for more renewable resources such as lignocellulosic biomass to produce biofuels, and for green and efficient processing technologies . Here, deep eutectic solvents appear as a green alternative to harmful organic solvents .

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-2-26-18-9-7-17(8-10-18)24-20(25)23-14-16-6-4-12-22-19(16)15-5-3-11-21-13-15/h3-13H,2,14H2,1H3,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIDVCRFZZUKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-ethoxyphenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

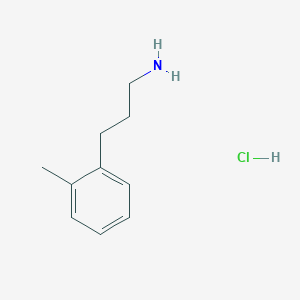

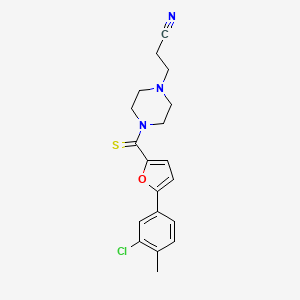

![N-(4-cyanophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2761118.png)

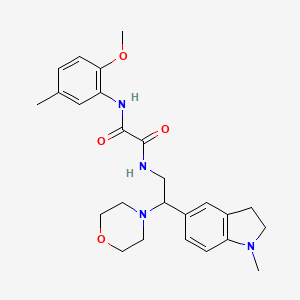

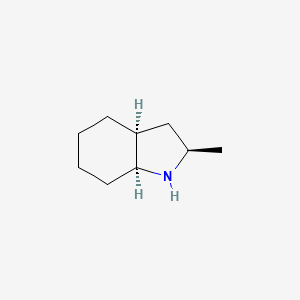

![2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761119.png)

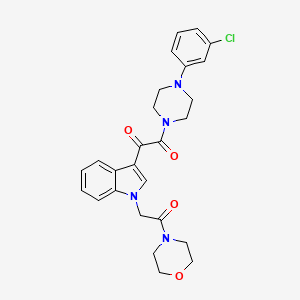

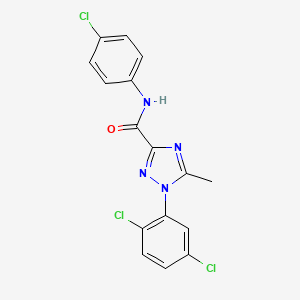

![2-Fluoro-N-methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2761127.png)

![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2761133.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2761138.png)

![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)